REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1)[NH2:5].[I:13]N1C(=O)CCC1=O>C(O)(=O)C.C(OCC)(=O)C>[Br:1][C:2]1[C:3]([I:13])=[C:4]([CH:6]=[C:7]([C:9]([F:10])([F:11])[F:12])[CH:8]=1)[NH2:5]
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Name
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|
Quantity
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20 g
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Type
|
reactant
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Smiles
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BrC=1C=C(N)C=C(C1)C(F)(F)F
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Name
|
|
Quantity
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20.62 g
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Type
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reactant
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Smiles
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IN1C(CCC1=O)=O
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Name
|
|
Quantity
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150 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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600 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction was stirred 24 h at ambient temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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was washed with aqueous sodium bisulfie (100 mL) and brine (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried with magnesium sulfate
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Type
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CUSTOM
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Details
|
evaporated
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Type
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CUSTOM
|
Details
|
The residue was purified on a silica gel column with a gradient of ethyl acetate/hexanes from 7% to 15%
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Type
|
CUSTOM
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Details
|
to give 23.5 g (77%) of slightly impure product
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Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
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BrC=1C(=C(N)C=C(C1)C(F)(F)F)I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |